molecular formula C15H14N4O5S2 B2564295 3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2309311-29-1

3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2564295
M. Wt: 394.42
InChI Key: ZMDWQIGDRUFGDX-UHFFFAOYSA-N
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Description

3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H14N4O5S2 and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

The synthesis and evaluation of sulfonamide derivatives, including those similar in structure or functional groups to the specified compound, have been explored for their antiproliferative activity against various human tumor-derived cell lines and potential anti-HIV properties. These studies have identified compounds with significant antiproliferative effects, particularly on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, showcasing their potential as leads for cancer therapy development (Al-Soud et al., 2010).

Anticancer Evaluation

Research into di- and trifunctional substituted 1,3-thiazoles has shown anticancer activity across a wide range of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Compounds with piperazine substituents, similar to the specified compound, exhibited significant anticancer potential, highlighting their value in cancer research and therapy development (Turov, 2020).

Antimicrobial Activities

Synthetic efforts have also been directed towards generating new derivatives with antimicrobial properties. This includes the development of triazole derivatives and their evaluation against various microorganisms. Such studies contribute to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Bektaş et al., 2007).

Inhibition of Carbonic Anhydrase Isozymes

Another area of application is the inhibition of carbonic anhydrase isozymes, critical for various physiological functions. Sulfonamide derivatives, incorporating specific moieties similar to those in the requested compound, have been identified as potent inhibitors of several human carbonic anhydrase isozymes, including those associated with tumor growth and metastasis. This suggests potential therapeutic applications in the treatment of diseases where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).

Synthesis and Characterization for Drug Development

The synthesis and characterization of novel compounds incorporating the piperazine and benzo[d]oxazol-2(3H)-one framework have been central to the discovery of new therapeutic agents. Studies focusing on the crystal structure, DFT calculations, and Hirshfeld surface analysis of such derivatives provide insights into their chemical properties and potential interactions with biological targets, facilitating the design of more effective drugs (Kumara et al., 2017).

properties

IUPAC Name

3-methyl-5-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-17-11-8-10(2-3-12(11)24-15(17)21)26(22,23)18-5-6-19(13(20)9-18)14-16-4-7-25-14/h2-4,7-8H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDWQIGDRUFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

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